molecular formula C5H6N2O3S B097196 2-aminopyridine-3-sulfonic Acid CAS No. 16250-07-0

2-aminopyridine-3-sulfonic Acid

Cat. No. B097196
CAS RN: 16250-07-0
M. Wt: 174.18 g/mol
InChI Key: DTSFAEFKJOUTKL-UHFFFAOYSA-N
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Description

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used as an intermediate for the synthesis of pharmaceutical compounds .


Synthesis Analysis

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .


Molecular Structure Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .


Chemical Reactions Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .


Physical And Chemical Properties Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

Scientific Research Applications

1. Coordination Polymer and Crystal Structure Analysis

The crystal structure of 2-aminopyridine-3-sulfonic acid has been studied for its use in coordination polymers. For instance, Sui et al. (2008) reported the crystal structure of an organosulfonate ligand 2-aminopyridine-5-sulfonic acid, which formed a 2D network structure with silver ions, showing potential in coordination chemistry and material science (Sui, Xu, Tang, & Wen, 2008).

2. Chemical Synthesis and Reactions

2-Aminopyridine-3-sulfonic acid plays a role in various chemical reactions. For instance, Wei et al. (2016) described how it undergoes a reaction with tertiary amines to produce sulfonylethenamines, highlighting its utility in organic synthesis and chemical transformations (Wei, Wang, Li, Huang, Li, Pereshivko, & Peshkov, 2016).

3. Pharmaceutical and Medicinal Interest

The compound has applications in the pharmaceutical and medicinal fields. Fischer & Troschütz (2003) synthesized a series of phenyl 2-aminopyridine-3-sulfonates starting from phenyl cyanomethanesulfonate, indicating its potential in drug development and medicinal chemistry (Fischer & Troschütz, 2003).

4. Supramolecular Chemistry

2-Aminopyridine-3-sulfonic acid is utilized in the synthesis of supramolecules. Lobana et al. (2004) explored its reactions with metal ions to form coordination polymers and hydrogen-bonded supramolecules, demonstrating its application in the creation of complex molecular structures (Lobana, Kinoshita, Kimura, Nishioka, Shiomi, & Isobe, 2004).

5. Optical Behavior and Solubility

Ahmad et al. (2020) reported on the formation of molecular complexes based on sulfonate–pyridinium interaction, where 2-aminopyridine-3-sulfonic acid contributed to enhanced solubility and improved optics of the resulting materials. This indicates its potential in materials science, especially in areas requiring solubility and optical properties (Ahmad, Ganie, & Dar, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

Future Directions

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .

properties

IUPAC Name

2-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSFAEFKJOUTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376472
Record name 2-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminopyridine-3-sulfonic Acid

CAS RN

16250-07-0
Record name 2-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HAK Abd El-Aal, AA Khalaf - Organic Chemistry, 2019 - arkat-usa.org
… In the process, synthesis of heterocyclic ester precursors 8a-f was planned from the model 2-aminopyridine-3-sulfonic acid (1). Acylations of amino-sulfonic acid 1 with cinnamoyl …
Number of citations: 1 www.arkat-usa.org

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